Tropacine
Overview
Description
Tropacine is a chemical compound known for its anticholinergic properties. It is structurally identified as a-Phenylbenzeneacetic acid (3-endo)-8-methyl-8-azabicyclo [3.2.1]oct-3-yl ester. This compound is primarily used in the medical field as an antiparkinsonian agent due to its ability to inhibit certain neurotransmitter activities .
Preparation Methods
Tropacine can be synthesized from tropine and diphenylacetyl chloride. The reaction involves the esterification of tropine with diphenylacetyl chloride under controlled conditions. The process typically yields crystals from a chloroform and ether mixture, with a melting point of 217-218°C . Industrial production methods often involve gas chromatographic techniques to ensure the purity of the compound .
Chemical Reactions Analysis
Tropacine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced using common reducing agents.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Tropacine has several scientific research applications:
Chemistry: Used as a reagent in various chemical syntheses.
Biology: Studied for its effects on neurotransmitter activities.
Medicine: Primarily used as an antiparkinsonian agent due to its anticholinergic properties.
Industry: Employed in the production of certain pharmaceuticals
Mechanism of Action
Tropacine exerts its effects by acting as an anticholinergic agent. It competitively inhibits the action of acetylcholine on muscarinic receptors, thereby reducing the activity of the parasympathetic nervous system. This inhibition helps alleviate symptoms of Parkinson’s disease by reducing muscle stiffness and tremors .
Comparison with Similar Compounds
Tropacine is similar to other anticholinergic compounds such as atropine and scopolamine. it is unique in its specific structural configuration and its targeted use as an antiparkinsonian agent. Similar compounds include:
Atropine: Used to treat bradycardia and as a pre-anesthetic to reduce saliva production.
Scopolamine: Used to prevent motion sickness and postoperative nausea
This compound’s unique structural properties and specific medical applications make it a valuable compound in both research and clinical settings.
Properties
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2,2-diphenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-23-18-12-13-19(23)15-20(14-18)25-22(24)21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-21H,12-15H2,1H3/t18-,19+,20? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTYUDPWXQZWTH-YOFSQIOKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6878-98-4 | |
Record name | Tropacine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006878984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TROPACINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PHN0YP48U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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